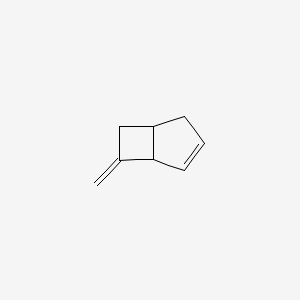

7-Methylenebicyclo(3.2.0)hept-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

75960-13-3 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

7-methylidenebicyclo[3.2.0]hept-2-ene |

InChI |

InChI=1S/C8H10/c1-6-5-7-3-2-4-8(6)7/h2,4,7-8H,1,3,5H2 |

InChI Key |

SSLJGAWCZAGYAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC2C1C=CC2 |

Origin of Product |

United States |

Contextualization of Bicyclo 3.2.0 Heptene Frameworks in Contemporary Organic Chemistry

The bicyclo[3.2.0]heptane scaffold is a recurring motif in a variety of natural products and biologically active molecules. nih.gov Its distinct three-dimensional structure is believed to enhance its binding efficacy to protein targets, making the development of synthetic routes to access diverse substitution patterns on this framework a crucial endeavor for medicinal chemistry. nih.gov

In recent years, the synthesis of bicyclo[3.2.0]heptene derivatives has been a fertile ground for methodological innovation. For instance, phosphine-catalyzed domino reactions have been developed to construct the bicyclo[3.2.0]heptene skeleton under mild conditions. acs.org Furthermore, organophotoredox catalysis has enabled the stereoselective synthesis of bicyclo[3.2.0]heptanes through [2+2] photocycloaddition reactions. mdpi.com These methods often provide access to highly functionalized and enantioenriched bicyclic products. mdpi.com The versatility of the bicyclo[3.2.0]heptene framework is further highlighted by its use in the synthesis of other valuable structures, such as substituted cyclobutanes and γ-lactones. nih.govrsc.org

Significance of Inherent Molecular Strain in Bicyclo 3.2.0 Hept 1 Ene Reactivity and Synthetic Design

The reactivity of bicyclo[3.2.0]hept-1-ene and its derivatives is intrinsically linked to their inherent molecular strain. This strain arises from the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring, leading to deviations from ideal bond angles and lengths. nih.govswarthmore.edu The presence of a double bond within this strained framework further elevates the molecule's energy, making it a reactive intermediate in various chemical transformations. acs.orgnist.gov

Computational studies have been instrumental in quantifying the strain energies of bicyclic systems. For example, the strain energy of bicyclo[3.2.0]hept-1(5)-ene has been calculated to be significant, influencing its thermal stability and isomerization pathways. swarthmore.eduacs.org This inherent strain is not merely a thermodynamic curiosity; it is a powerful tool in synthetic design. The relief of ring strain can be a driving force for reactions, enabling the formation of new bonds and the construction of complex molecular architectures. nih.gov For instance, the strain in bicyclo[3.2.0]heptane systems allows them to act as mechanophores, where mechanical force can induce a retro-[2+2] cycloaddition to generate reactive species. nih.gov

Overview of Academic Research Trajectories for Strained Bicyclic Olefins

Direct Synthetic Routes to this compound

Direct synthesis of this compound often involves multi-step sequences starting from more readily available cyclic compounds. These routes typically culminate in the introduction of the exocyclic methylene (B1212753) group.

Multi-step Reaction Sequences from Simpler Cyclic Precursors

The synthesis of 7-Methylenebicyclo[3.2.0]hept-1-ene can be achieved from bicyclo[3.2.0]hepta-2,6-diene. One reported method involves the selective reduction of one double bond, followed by oxidation and subsequent olefination to introduce the methylene group. For instance, bicyclo[3.2.0]hepta-2,6-diene can be selectively hydroborated and then oxidized to the corresponding ketone. This ketone then serves as a precursor for the introduction of the exocyclic double bond. wiley-vch.de

Another approach involves the acid-catalyzed rearrangement of specific tetramethyl-substituted bicyclo[3.2.0]hept-6-en-2-ols, which can lead to the formation of 2,2,4-trimethyl-7-methylenebicyclo[2.2.1]hept-5-ene, a related bicyclic system. dss.go.th While not a direct route to the parent compound, this highlights rearrangement strategies within the bicyclo[3.2.0]heptene family.

Olefination Strategies, including Wittig Modifications, for Methylene Group Introduction

The introduction of the exocyclic methylene group is a critical step in the synthesis of this compound. The Wittig reaction and its modifications are powerful tools for this transformation.

The Wittig reaction, utilizing methylenetriphenylphosphorane, is a common method for converting ketones to the corresponding methylene-substituted alkenes. rsc.orgthieme-connect.de In the context of this compound synthesis, the precursor ketone, bicyclo[3.2.0]hept-1-en-7-one, would be treated with a methylide ylide. A specific example details the synthesis of 6-Methylenebicyclo[3.2.0]hept-2-ene via a Wittig reaction in dimethyl sulfoxide (B87167) (DMSO). wiley-vch.de The reaction of bicyclo[3.2.0]hept-2-en-6-one with methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide in diethyl ether also yields the desired methylene product. wiley-vch.de

While the standard Wittig reaction is effective, challenges such as low yields can sometimes be encountered. researchgate.net Alternative olefination methods, like the Peterson olefination, have also been employed in the synthesis of related structures, demonstrating the versatility of olefination chemistry in this context. researchgate.net

| Precursor Ketone | Olefination Reagent | Solvent | Product | Reference |

| bicyclo[3.2.0]hept-2-en-6-one | Methyltriphenylphosphonium bromide / potassium tert-butoxide | Diethyl ether | 6-Methylenebicyclo[3.2.0]hept-2-ene | wiley-vch.de |

| bicyclo[3.2.0]hept-2-en-6-one | Methyltriphenylphosphonium bromide / NaH | DMSO | 6-Methylenebicyclo[3.2.0]hept-2-ene | wiley-vch.de |

Construction of the Bicyclo[3.2.0]heptene Skeleton

The formation of the core bicyclo[3.2.0]heptene ring system is a fundamental aspect of these syntheses. Photochemical cycloadditions are a particularly powerful strategy for constructing this strained bicyclic framework.

Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

[2+2] Photocycloaddition reactions are a cornerstone for the synthesis of cyclobutane (B1203170) rings and, by extension, the bicyclo[3.2.0]heptene skeleton. thieme-connect.demdpi.com These reactions involve the light-induced union of two alkene moieties to form a four-membered ring.

A common approach involves the intramolecular [2+2] photocycloaddition of a tethered diene. For example, the irradiation of a cyclopentene (B43876) derivative with an appended alkene can lead to the formation of the bicyclo[3.2.0]heptene core. The regioselectivity and stereoselectivity of these reactions are often high, providing a reliable method for constructing these complex structures. The use of a copper/BINAP complex under visible light irradiation has been shown to facilitate the intramolecular [2+2] cycloaddition to form bicyclo[3.2.0]heptanes with high yields and diastereoselectivity. nih.gov

Intramolecular Photochemical Cyclization from Dienes

The intramolecular photochemical cyclization of dienes is a well-established method for constructing bicyclic systems. researchgate.netoregonstate.edu In this process, a molecule containing two double bonds, appropriately positioned, undergoes cyclization upon exposure to light to form a bicyclo[3.2.0]heptene derivative. For instance, the photochemical cyclization of cis,trans-cycloheptadiene can thermally cyclize to bicyclo[3.2.0]hept-6-ene. researchgate.net This strategy has been utilized in the synthesis of various substituted bicyclo[3.2.0]heptane and bicyclo[3.2.0]heptene derivatives. nih.gov

Organophotoredox-Catalyzed Radical Anion [2+2] Photocycloadditions

Recent advancements have led to the development of organophotoredox-catalyzed radical anion [2+2] photocycloadditions for the synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.gov This methodology utilizes a photocatalyst, such as Eosin Y, and a Lewis acid, like LiBr, under visible light irradiation. mdpi.comunimi.itunimi.it The reaction proceeds through the formation of a radical anion intermediate, which then undergoes an intramolecular radical attack to form the bicyclic radical. mdpi.com Subsequent oxidation yields the desired bicyclo[3.2.0]heptane product. mdpi.com This approach offers a powerful and stereoselective route to highly substituted bicyclo[3.2.0]heptane frameworks. mdpi.comnih.govmdpi.com By employing chiral auxiliaries, it is possible to achieve enantioselective synthesis of these bicyclic compounds. mdpi.comnih.gov

| Reaction Type | Catalyst/Conditions | Key Intermediates | Products | References |

| Intramolecular [2+2] Photocycloaddition | Copper/BINAP complex, visible light | - | Bicyclo[3.2.0]heptanes | nih.gov |

| Intramolecular Photochemical Cyclization | UV light | cis,trans-cycloheptadiene | Bicyclo[3.2.0]hept-6-ene | researchgate.net |

| Organophotoredox-Catalyzed Radical Anion [2+2] Photocycloaddition | Eosin Y, LiBr, visible light | Radical anion, bicyclic radical | Substituted Bicyclo[3.2.0]heptanes | mdpi.comnih.govunimi.itunimi.itmdpi.com |

Thermal Rearrangements of Precursor Structures

Thermal rearrangements represent a classic approach to synthesizing complex carbocyclic frameworks, driven by the release of ring strain or the formation of more stable isomers. These reactions are often predictable under the principles of orbital symmetry.

The thermal rearrangement of spiro-annulated bicyclo[2.1.0]pentane systems provides a direct route to the bicyclo[3.2.0]heptene core. Specifically, the thermal treatment of spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes leads to the formation of 6- and 7-methylenebicyclo[3.2.0]hept-1-enes. nih.govnih.gov This reaction proceeds at elevated temperatures, typically above 120°C. nih.gov The process involves a complex reorganization of the carbon skeleton. An initial, lower-temperature rearrangement (around 80°C) involves a "bridge flip" epimerization, which is initiated by the cleavage of the central bridge bond of the bicyclo[2.1.0]pentane moiety. nih.govnih.gov The subsequent, higher-temperature rearrangement is what yields the final bicyclo[3.2.0]heptene products. nih.govpnas.org While two potential mechanisms have been considered for this complex transformation, a definitive choice between them has not been conclusively established. nih.gov

Valence isomerization, a pericyclic reaction involving the reorganization of sigma and pi bonds, is a fundamental method for converting highly strained bicyclobutane systems into the corresponding cyclobutene (B1205218) derivatives. thieme-connect.de This transformation is particularly effective for tricyclic systems where the bicyclobutane is fused, as seen in the rearrangement of tricyclo[4.1.0.02,7]heptane derivatives to bicyclo[3.2.0]heptenes. thieme-connect.de The reaction can be induced thermally or photochemically. thieme-connect.de The thermal process is an electrocyclic ring-opening of the bicyclobutane core, which can be considered a concerted [σ2s + σ2a]-type reaction, although stepwise mechanisms involving diradical intermediates are also plausible. thieme-connect.de

Below is a table summarizing the thermal rearrangement of various bicyclobutane precursors to yield bicyclo[3.2.0]heptene structures.

Table 1: Bicyclo[3.2.0]heptenes from Thermal Rearrangement of Bicyclobutanes

| Precursor | Product(s) | Yield (%) |

|---|---|---|

| Tricyclo[4.1.0.02,7]heptane | Bicyclo[3.2.0]hept-6-ene | Quantitative |

| 1-Methyltricyclo[4.1.0.02,7]heptane | 1-Methylbicyclo[3.2.0]hept-6-ene | 75% |

| 2-Methylbicyclo[3.2.0]hept-6-ene | 25% | |

| 1-Cyanotricyclo[4.1.0.02,7]heptane | 1-Cyanobicyclo[3.2.0]hept-6-ene | 80% |

| Tricyclo[4.1.0.02,7]heptan-3-one | Bicyclo[3.2.0]hept-6-en-3-one | 80% |

Data sourced from Thieme Connect. thieme-connect.de

Transition-Metal-Catalyzed Cyclizations and Annulations

Transition-metal catalysis offers powerful and versatile methods for constructing complex molecules like this compound under milder conditions and with greater control than thermal methods.

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack, enabling a variety of cyclization and annulation reactions. The intermolecular gold(I)-catalyzed [2+2] cycloaddition between arylalkynes and alkenes produces cyclobutene scaffolds. acs.orgnih.gov This process is believed to occur stepwise, involving the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate that subsequently undergoes ring expansion to the cyclobutene product. nih.govuab.cat

Intramolecular versions of this chemistry are particularly useful for creating fused ring systems. For instance, gold(I) catalysis can facilitate the formation of bicyclo[3.2.0]heptenes through the intramolecular addition of an oxygen-containing nucleophile to a gold-activated cyclopropyl alkyne. nih.gov Furthermore, gold-catalyzed cycloisomerization of allenenes provides an enantioselective route to bicyclo[3.2.0] structures when using chiral dinuclear gold(I) phosphine (B1218219) complexes. mdpi.com An efficient one-pot, three-component reaction catalyzed by Au(I) can produce highly functionalized and strained bicyclo[3.2.0]heptanes from a propargyl acetal, an aldehyde, and a vinyl ether, proceeding through a 1,3-dipolar cycloaddition mechanism. nih.govacs.org

Table 2: Gold-Catalyzed Synthesis of Bicyclo[3.2.0]heptane/heptene Scaffolds

| Reactants | Catalyst System | Product Type | Key Transformation |

|---|---|---|---|

| Allenene | (R)-DTBM-SEGPHOS(AuCl)2 | Bicyclo[3.2.0]heptane | Enantioselective [2+2] Cycloisomerization |

| Propargyl acetal, Aldehyde, Ethyl vinyl ether | AuCl(PPh3)/AgSbF6 | Functionalized Bicyclo[3.2.0]heptane | One-pot, Three-component 1,3-Dipolar Cycloaddition |

| Cyclopropyl alkyne with tethered alcohol | AuCl | Bicyclo[3.2.0]heptene | Intramolecular Hydroalkoxylation/Cyclization |

Data sourced from MDPI mdpi.com and ACS Publications. nih.govnih.gov

Ruthenium catalysts are highly effective in promoting [2+2] cycloaddition reactions between alkenes and alkynes to form cyclobutenes. Intramolecular [2+2] cycloadditions of allenenes (substrates containing both an allene (B1206475) and an alkene) catalyzed by specific ruthenium complexes provide a practical and diastereoselective route to bicyclo[3.2.0]heptane skeletons. figshare.com The complex RuH2Cl2(PiPr3)2 has been identified as a particularly effective catalyst for this transformation, which proceeds under mild conditions. figshare.com

Intermolecular variants have also been developed. The ruthenium-catalyzed [2+2] cycloaddition between bicyclic alkenes, such as norbornene derivatives, and propargylic alcohols can lead to the formation of fused cyclobutene systems. acs.org The regioselectivity of this reaction can be influenced by substituents on the bicyclic alkene. acs.org The presence of a halide on the alkyne component has been shown to significantly enhance its reactivity in these cycloadditions. nih.gov

Table 3: Ruthenium-Catalyzed [2+2] Cycloadditions

| Reactants | Catalyst | Product Type | Key Feature |

|---|---|---|---|

| 1,6-Allenenes | RuH2Cl2(PiPr3)2 | Bicyclo[3.2.0]heptane | Fully diastereoselective intramolecular cycloaddition |

| Bicyclic Alkenes + Propargylic Alcohols | CpRuCl(cod) | Fused Cyclobutenes | Intermolecular cycloaddition |

| Norbornadiene + Alkynyl Halides | CpRuCl(cod) | Fused Cyclobutenes | Halide on alkyne enhances reactivity |

Data sourced from ACS Publications figshare.comacs.org and PubMed. nih.gov

Palladium and rhodium catalysts provide powerful tools for carbon-carbon bond formation and are widely used in the synthesis of complex cyclic and bicyclic structures, including strained olefins.

Palladium-Catalyzed Transformations: Palladium catalysis is a cornerstone of modern organic synthesis, with applications in constructing complex molecular frameworks. A notable strategy for accessing the bicyclo[3.2.0]heptane scaffold involves a palladium-catalyzed cascade reaction starting from bicyclo[1.1.1]pentane carboxylic acids. nih.govrsc.org This method proceeds through C(sp³)–H activation and subsequent C–C bond cleavage and rearrangement. researchgate.net The choice of ligand is crucial, allowing for the synthesis of either arylated or non-arylated bicyclo[3.2.0]heptane lactones with high diastereoselectivity. nih.govrsc.org While not directly producing this compound, this method highlights a modern approach to its core bicyclic lactone framework, which can be a precursor to other derivatives. nih.gov

Table 4: Ligand-Enabled Pd-Catalyzed Synthesis of Bicyclo[3.2.0]heptane Lactones

| Ligand Class | Product Feature | Key Process |

|---|---|---|

| MPAA (N-acetyl amino acid) | All-syn arylated bicyclo[3.2.0]heptane lactones | C–H activation / C–C cleavage cascade |

| Pyridone-amine | Non-arylated bicyclo[3.2.0]heptane lactones | C–H activation / C–C cleavage cascade |

Data sourced from Royal Society of Chemistry nih.govrsc.org and ResearchGate. researchgate.net

Rhodium-Catalyzed Transformations: Rhodium catalysts are particularly adept at mediating cycloaddition reactions involving strained rings and unsaturated systems. researchgate.net A rhodium(I)-catalyzed intramolecular [3+2] cycloaddition of 1-allene-vinylcyclopropanes has been developed to construct fused bicyclic 5/5 and 6/5 ring systems, which are structurally related to the bicyclo[3.2.0] framework. pku.edu.cn This reaction proceeds via the activation of the C-C bond in the vinylcyclopropane, followed by insertion of the allene, to build a cyclopentane (B165970) ring fused to the existing ring. pku.edu.cn Another powerful method is the Rh(I)-catalyzed carbonylative carbocyclization of ene-cyclopropenes, which efficiently produces cyclohexenones, demonstrating rhodium's utility in complex carbocycle synthesis. nih.gov These methods showcase the potential of rhodium catalysis to assemble the core structures of complex bicyclic molecules.

Diels-Alder Reactions for Fused Cycloheptene (B1346976) Systems (as related precursors)

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, facilitates the formation of a six-membered ring from a conjugated diene and a dienophile. wikipedia.org This [4+2] cycloaddition is a powerful tool for creating chemical complexity with significant control over stereochemical and regiochemical outcomes. wikipedia.org While the classic Diels-Alder reaction forms a cyclohexene (B86901) derivative, its intramolecular variant (IMDA) is particularly valuable for constructing fused polycyclic systems, which can serve as precursors to the bicyclo[3.2.0]heptane framework. nih.gov

In an IMDA reaction, the diene and dienophile are part of the same molecule, connected by a tether. Upon thermal or Lewis acid-promoted activation, the molecule undergoes cyclization to form a bicyclic or polycyclic structure. nih.gov The synthesis of fused cycloheptene systems, for instance, can be approached by designing a substrate where the tether length and dienophile reactivity are optimized for the desired cyclization. Intramolecular Diels-Alder reactions of cycloalkenones are reliable methods for generating such fused polycycles. nih.gov Computational studies on the IMDA of substrates containing a cycloalkenone tethered to a diene show a high propensity for forming fused systems with high stereoselectivity. nih.gov The reaction rates and activation barriers are influenced by the ring size of the cycloalkenone dienophile, with cyclobutenone being a particularly potent dienophile due to the ease of out-of-plane distortion required to achieve the transition state geometry. nih.gov

For these reactions, there is a strong preference for the endo adduct, a stereoselectivity governed by steric repulsion and the conformation of the connecting tether. nih.gov The table below summarizes computational findings for the thermal intramolecular Diels-Alder reaction of various cycloalkenones, illustrating the feasibility of forming fused bicyclic precursors.

| Reactant Type | Activation Barrier (endo) (kcal/mol) | Activation Barrier (exo) (kcal/mol) | Predicted Selectivity | Reference |

|---|---|---|---|---|

| Cyclobutenone derivative | 20.8 | 24.3 | High endo preference | nih.gov |

| Cyclopentenone derivative | 29.2 | 29.7 | ~3:1 endo:exo | nih.gov |

| Cyclohexenone derivative | 28.4 | 28.9 | ~3:1 endo:exo | nih.gov |

Stereoselective and Regioselective Control in Bicyclic Synthesis

Achieving precise control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like this compound. For the bicyclo[3.2.0]heptane skeleton, several advanced strategies have been developed to direct the formation of specific isomers.

An enantioselective approach for synthesizing bicyclo[3.2.0]heptane derivatives involves an organophotoredox-catalyzed radical anion [2+2] photocycloaddition. mdpi.com This method utilizes chiral oxazolidinone auxiliaries attached to aryl bis-enone substrates. Under visible light irradiation in the presence of a photocatalyst like Eosin Y, these substrates cyclize to form enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.com Although the [2+2] cycloaddition can theoretically generate up to sixteen stereoisomers, this method selectively forms only two, demonstrating the effectiveness of the chiral auxiliary in controlling the stereochemical outcome. mdpi.com The reaction proceeds through a bicyclic radical anion intermediate, and the stereoselectivity is validated by DFT calculations. mdpi.com

Another powerful technique for achieving diastereoselectivity is through palladium-catalyzed C(sp³)–H activation. This method allows for the synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgresearchgate.net The stereochemical outcome of the reaction is controlled by the choice of ligand. For example, using an amino acid ligand like Ac-l-Val-OH can lead to all-syn arylated bicyclo[3.2.0]heptane lactones, while pyridone-amine ligands can be used to synthesize non-arylated versions. rsc.orgresearchgate.net This highlights the crucial role of the ligand environment around the palladium catalyst in directing the diastereoselective bond formation. rsc.org

Gold-catalyzed cycloisomerization of allenenes also provides a pathway to enantioenriched bicyclo[3.2.0] structures. The use of a chiral dinuclear gold(I) biaryl phosphine complex facilitates a [2+2]-cycloaddition to yield the desired bicyclic system with high stereocontrol. mdpi.com

The following table summarizes key findings in the stereoselective synthesis of the bicyclo[3.2.0]heptane framework.

| Method | Catalyst/Auxiliary | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Eosin Y (photocatalyst) with chiral oxazolidinone auxiliary | Visible light-mediated radical anion cycloaddition of aryl bis-enones. | Forms enantioenriched bicyclo[3.2.0]heptanes. | mdpi.com |

| C(sp³)–H Activation Cascade | Pd(OAc)₂ with Ac-l-Val-OH or Pyridone-amine ligands | Ligand-controlled diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. | Produces all-syn arylated or non-arylated lactones depending on the ligand. | rsc.orgresearchgate.net |

| Allene-Alkene [2+2] Cycloaddition | Chiral dinuclear gold(I) biaryl phosphine complex | Gold-catalyzed cycloisomerization of allenenes. | Provides access to enantioenriched bicyclo[3.2.0] structures. | mdpi.com |

Overview of Characteristic Reactive Pathways for Strained Bicyclic Olefins

Strained bicyclic olefins, a class of molecules characterized by significant ring strain, exhibit a diverse and fascinating range of reactivity. acs.orgnih.gov This inherent strain, arising from distorted bond angles and lengths, makes these compounds kinetically reactive and prone to transformations that relieve this energetic burden. acs.orgnih.govacs.org Their reactivity is often governed by the release of this strain, which can be a primary driving force for various chemical reactions. acs.org

Key reactive pathways for these systems include:

Pericyclic Reactions: These concerted reactions, governed by the principles of orbital symmetry, are common for strained bicyclic olefins. researchgate.net They can undergo [2+2] cycloadditions and sigmatropic rearrangements. researchgate.netmdpi.com

Transition-Metal-Mediated Processes: The strained bonds of these olefins can readily interact with transition metals, leading to a variety of catalytic transformations. acs.orgmdpi.com This interaction often involves the formation of metal carbene intermediates. mdpi.com

Nucleophilic and Electrophilic Pathways: The unique electronic nature of the strained bonds, which can exhibit both σ and π character, allows for reactions with both nucleophiles and electrophiles. acs.org

Radical Reactions: Strained bicyclic olefins can act as both radical acceptors and donors, participating in radical-mediated transformations. acs.org

The reactivity of these systems is not solely dictated by strain release; delocalization effects also play a crucial role in governing their reaction pathways. acs.org The interplay between strain and electronic effects leads to a rich and often complex chemical behavior.

Rearrangement Reactions of this compound and Related Systems

7-Methylenebicyclo[3.2.0]hept-1-ene and its structural relatives are prone to a variety of rearrangement reactions, driven by the desire to alleviate the inherent ring strain of the bicyclo[3.2.0]heptene core. nih.govpnas.org These rearrangements often lead to the formation of more stable bicyclo[2.2.1]heptene (norbornene) skeletons. nih.govresearchgate.netlookchem.com The specific products and reaction pathways are highly dependent on the substitution pattern and reaction conditions.

Thermal activation of 7-methylenebicyclo[3.2.0]hept-1-ene and related systems initiates a cascade of rearrangements. nih.govpnas.org These transformations are complex and can proceed through multiple mechanistic pathways. nih.govpnas.org For instance, the thermal rearrangement of spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes, which can lead to 7-methylenebicyclo[3.2.0]hept-1-enes, begins to occur at temperatures above 120°C. nih.govpnas.org

The study of these rearrangements is crucial for understanding the fundamental principles of pericyclic reactions and the behavior of strained organic molecules. The following subsections delve into the specific mechanistic aspects of these thermal transformations.

A significant body of evidence suggests that the thermal rearrangements of bicyclo[3.2.0]hept-2-ene systems, including those with a 7-methylene substituent, proceed through diradical intermediates. researchgate.netlookchem.com These diradicals are formed by the homolytic cleavage of the C1-C7 bond. lookchem.com

The intermediacy of these diradicals is supported by several key observations:

Product Distribution: The formation of multiple products can often be rationalized by the involvement of a common diradical intermediate that can undergo various subsequent reactions. lookchem.com

Kinetic Studies: The activation energies for these rearrangements are consistent with a stepwise process involving a diradical intermediate rather than a concerted pericyclic reaction. lookchem.com

Computational Studies: Theoretical calculations, including density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods, have been instrumental in characterizing the potential energy surfaces of these reactions. iupac.orgucla.eduucla.edu These studies have identified diradical structures as minima or low-energy transition states on the reaction coordinate. iupac.orgucla.eduucla.edu

For example, the thermal isomerization of 6-methylenebicyclo[3.2.0]hept-2-ene to 5-methylenebicyclo[2.2.1]hept-2-ene is proposed to proceed through a 1,4-diradical intermediate. lookchem.com Dynamic simulations support the existence of these diradical intermediates. lookchem.com The characterization of these transient species is often challenging experimentally, but computational methods have provided significant insights into their structure and role in the reaction mechanism. nih.gov Through-bond interactions within these diradical intermediates can significantly influence their stability and subsequent reactivity. nih.gov

Table 1: Computational Methods Used in the Study of Diradical Intermediates

| Computational Method | Application in Studying Diradical Intermediates |

|---|---|

| Density Functional Theory (B3LYP) | Locating intermediates and transition structures in thermal rearrangements. nih.gov |

| Complete Active Space Self-Consistent Field (CASSCF) | Investigating diradical pathways in non-concerted reactions. ucla.edu |

| CASPT2 | Determining relative energies of different isomers and transition states. nih.gov |

Sigmatropic rearrangements, particularly nih.govpnas.org carbon shifts, are a hallmark of the thermal chemistry of bicyclo[3.2.0]heptene systems. researchgate.netnih.gov In these reactions, a carbon atom migrates across a π-system. The thermal rearrangement of exo-7-methylbicyclo[3.2.0]hept-2-ene, for example, yields almost exclusively 5-methylnorbornene products through a nih.govpnas.org sigmatropic shift. nih.govresearchgate.net

The stereochemistry of these migrations is a key area of investigation. While orbital symmetry rules predict a specific stereochemical outcome (suprafacial-inversion or antarafacial-retention), experimental results often show a mixture of products, suggesting that the rules are not strictly followed. nih.govresearchgate.net This deviation is often attributed to the involvement of short-lived, non-statistical diradical intermediates. researchgate.net

In some cases, other types of sigmatropic shifts, such as pnas.orgpnas.org shifts (Cope rearrangement), can also occur, further diversifying the product landscape. ucla.edu The competition between different sigmatropic pathways is influenced by the substitution pattern of the bicyclic system.

The release of ring strain is a significant thermodynamic driving force for the rearrangement of bicyclo[3.2.0]heptene systems. acs.orgresearchgate.netnih.govnih.gov The inherent strain energy of the bicyclo[3.2.0]heptane skeleton is considerably higher than that of the corresponding bicyclo[2.2.1]heptane (norbornane) system. thieme-connect.de This difference in strain energy makes the rearrangement from the former to the latter thermodynamically favorable.

The influence of ring strain is not limited to the thermodynamics of the reaction. It also affects the reaction kinetics by lowering the activation energy for bond cleavage and subsequent rearrangement. acs.org However, it is important to note that delocalization effects also play a critical role in determining the reaction barriers. acs.org In some cases, delocalization can be the primary driver of reactivity, even more so than strain release. acs.org

Table 2: Estimated Ring Strain Energies of Related Cyclic Systems

| Compound | Estimated Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.5 |

| Cyclobutane | 26.5 |

| Bicyclo[1.1.0]butane | 66 |

| Cyclopropene | 54 |

Data sourced from various studies on strained carbocycles. nih.gov

The stereochemical outcome of thermal rearrangements in bicyclo[3.2.0]heptene systems provides crucial mechanistic insights. While concerted pericyclic reactions are expected to be highly stereospecific, the observation of mixed stereochemical products often points towards a stepwise, diradical mechanism. nih.govresearchgate.netlookchem.com

In the thermal rearrangement of exo-7-methylbicyclo[3.2.0]hept-2-ene, for instance, the nih.govpnas.org sigmatropic shift proceeds with a dominance of inversion of configuration at the migrating carbon, but a significant amount of retention is also observed. nih.govresearchgate.net This lack of complete stereospecificity is a strong indicator of a diradical intermediate that has a finite lifetime, allowing for some degree of conformational flexibility before ring closure. researchgate.net

Computational studies have been employed to map the potential energy surfaces for these rearrangements and to understand the factors that control the stereoselectivity. ucla.eduucla.edu These studies have shown that multiple, non-degenerate pathways can exist, leading from the reactant to various intermediates and products. ucla.edu The final product distribution is often a result of a complex interplay between the energies of these pathways and the conformational dynamics of the diradical intermediates. ucla.edu

In certain photochemical rearrangements of related systems, the stereoselectivity can be dependent on the excited state (singlet or triplet) from which the reaction occurs. rsc.orgrsc.org For example, the photorearrangement of some 4-methylenebicyclo[3.2.0]hept-2-enes to 7-methylenebicyclo[2.2.1]hept-2-enes shows different stereoselectivity from the excited singlet and triplet states. rsc.orgrsc.org

Photochemical Rearrangements and Fragmentation Pathways

The photochemical behavior of 7-methylenebicyclo[3.2.0]hept-1-ene and its derivatives is characterized by complex rearrangements and fragmentation, dictated by the excited state multiplicity and the inherent strain of the bicyclic system.

Excited State Pathways (Singlet vs. Triplet) and their Stereoselectivity

The photochemical reactions of bicyclo[3.2.0]heptene systems are highly dependent on the excited state—singlet (S₁) or triplet (T₁)—from which the reaction proceeds. Studies on closely related 7-aryl-substituted 4-methylenebicyclo[3.2.0]hept-2-enes reveal distinct reaction pathways for each state. rsc.org

Direct photolysis populates the excited singlet state, which primarily leads to fragmentation. This process is highly stereoselective, yielding fulvenes and styrenes. rsc.org In contrast, when the triplet state is populated, either through sensitization or intersystem crossing, a rearrangement to derivatives of 7-methylenebicyclo[2.2.1]hept-2-ene (a norbornene system) occurs. rsc.orgrsc.org This rearrangement can also happen from the singlet state, but it proceeds with different stereoselectivity and is far more efficient from the triplet state. rsc.org The competition between these pathways highlights the critical role of spin multiplicity in directing the chemical transformations of this strained ring system. rsc.orgrsc.org

| Excited State | Primary Pathway | Products | Key Characteristics |

|---|---|---|---|

| Singlet (S₁) | Fragmentation | Fulvenes and Styrenes | Highly stereoselective rsc.org |

| Triplet (T₁) | Rearrangement | 7-Methylenebicyclo[2.2.1]hept-2-ene derivatives | More efficient than from singlet state; different stereoselectivity rsc.org |

| Singlet (S₁) | Rearrangement | 7-Methylenebicyclo[2.2.1]hept-2-ene derivatives | Occurs, but less efficiently than fragmentation or triplet rearrangement rsc.orgrsc.org |

Quantum Amplified Isomerization (QAI) Phenomena

Quantum Amplified Isomerization (QAI) describes a process where a single photon initiates a chain reaction, causing the isomerization of numerous molecules. nih.gov This phenomenon is particularly relevant for the conversion of a strained-ring reactant into a more stable product via a photoinduced electron-transfer chain reaction. While direct studies on this compound are not prominent, the principles of QAI observed in other strained systems, such as the ring-opening of Dewar benzene (B151609) derivatives, are conceptually applicable. nih.gov

The high ring strain of the bicyclo[3.2.0]heptene framework suggests it could be a candidate for such amplified reactivity. A QAI mechanism involves a sensitizer (B1316253) that, upon excitation, initiates an energy transfer chain. Co-sensitizers with triplet energies similar to the reactant can further promote these chain-propagating energy transfers, significantly increasing quantum efficiencies and the extent of conversion. nih.gov This mechanism provides a potential pathway for the efficient, large-scale isomerization of strained compounds like this compound, amplifying the effect of a single photochemical event.

Non-stereospecificity in Photochemical Ring Opening of Cyclobutenes

The photochemical electrocyclic ring-opening of the cyclobutene moiety is a fundamental reaction pathway for compounds like this compound. Research on simple cyclobutene derivatives, including bicyclo[3.2.0]hept-6-ene and bicyclo[4.2.0]oct-7-ene, demonstrates that this ring-opening is generally non-stereospecific when using far-ultraviolet light (e.g., 185 and 193 nm). osti.gov

According to orbital symmetry rules, photochemical electrocyclic reactions are predicted to proceed via a disrotatory pathway. masterorganicchemistry.com However, experimental results for simple cyclobutenes show the formation of mixtures of all possible geometric isomers of the resulting 1,3-dienes. osti.gov The product distributions are often weighted in favor of the isomer(s) that would be formed from the formally forbidden conrotatory pathway. osti.gov This non-stereospecificity suggests that the reaction does not proceed through a single, purely disrotatory mechanism. Instead, it is believed to involve competition between the allowed disrotatory pathway and the forbidden conrotatory pathway, or it may proceed through vibrationally excited "hot" ground states populated after internal conversion from an excited state. osti.govnih.gov

Addition Reactions and Olefinic Functionalization Pathways

The strained double bonds in this compound make it susceptible to various addition and functionalization reactions, which can proceed with or without altering the core bicyclic framework.

General Susceptibility to Addition Reactions (e.g., Hydrogenation, Halogenation)

The bicyclo[3.2.0]heptene framework is readily susceptible to addition reactions across its double bonds. Catalytic hydrogenation, for instance, is a common method to reduce the olefinic bonds in this system. The hydrogenation of related bicyclo[3.2.0]hept-2-en-6-one derivatives over palladium or platinum catalysts selectively reduces the endocyclic double bond while preserving other functional groups like ketones. Similarly, azabicyclo[3.2.0]heptene systems can be hydrogenated using catalysts like Pd/C to yield the saturated bicycloheptane (B81988) structure. google.com

Electrophilic halogenation also proceeds readily. The bromination of bicyclo[3.2.0]hept-2-en-6-one and its derivatives occurs with high stereospecificity. rsc.org The reaction yields 2-exo-bromo-3-endo-substituted products, indicating that the intermediate bromonium ion forms preferentially on the less sterically hindered exo-face of the cyclopentene ring. rsc.org The specific products formed can depend on the solvent, which may participate in the reaction. rsc.org

Ring-Opening and Ring-Expansion Transformations in Strained Bicyclics

The significant ring strain inherent in the bicyclo[3.2.0]heptane skeleton makes it a substrate for various ring-opening and ring-expansion reactions, often catalyzed by transition metals or promoted by reagents that generate reactive intermediates. ugent.bemdpi.comrsc.org

One prominent pathway is Ring-Opening Metathesis Polymerization (ROMP). In the presence of ruthenium alkylidene complexes, such as Grubbs catalysts, bicyclo[3.2.0]heptene undergoes living polymerization, where the strained cyclobutene ring opens to form a polymer with controlled molecular weight and structure. acs.orgcaltech.edudntb.gov.ua

Ring-expansion reactions are also well-documented. For example, treatment of bicyclo[3.2.0]hept-2-en-6-one with diazomethane (B1218177) in the presence of a Lewis acid like lithium perchlorate (B79767) leads to ring expansion, yielding a mixture of bicyclo[3.3.0]oct-2-en-6-one and bicyclo[3.3.0]oct-3-en-6-one. ugent.be Palladium-catalyzed reactions of functionalized bicyclo[3.2.0]heptane systems can also induce skeletal rearrangements and expansions to form new bicyclic structures. rsc.org These transformations leverage the release of ring strain as a thermodynamic driving force to construct more complex molecular architectures. ugent.bersc.org

| Starting Material Class | Reagents/Conditions | Transformation Type | Product Class |

|---|---|---|---|

| Bicyclo[3.2.0]heptene | Ru-alkylidene complex (e.g., Grubbs catalyst) | Ring-Opening Metathesis Polymerization (ROMP) | Polypentenamer derivatives caltech.edu |

| Bicyclo[3.2.0]hept-2-en-6-one | Diazomethane, LiClO₄ | Ring Expansion | Bicyclo[3.3.0]octenone regioisomers ugent.be |

| 7-Halobicyclo[3.2.0]hept-2-en-6-ols | Base | Ring Contraction | Bicyclo[2.2.1]heptane aldehydes kyoto-u.ac.jp |

| Bicyclo[1.1.1]pentane carboxylic acids | Pd-catalyst, Aryl Iodide | C-H Activation / Ring Expansion | Bicyclo[3.2.0]heptane lactones rsc.orgrsc.org |

Transition-Metal-Catalyzed Domino Reactions and C-H Activation

Transition-metal catalysis provides a powerful platform for the transformation of strained molecules like this compound into complex molecular architectures. researchgate.netwiley-vch.de Domino reactions, in particular, are highly efficient processes where multiple bond-forming events occur sequentially in a single synthetic operation without the need for isolating intermediates. nih.gov For strained bicyclic alkenes, these reactions are often initiated by the coordination of the metal to the double bond, followed by a cascade of transformations. researchgate.netnih.gov

Furthermore, the direct functionalization of otherwise unreactive C-H bonds has emerged as a step-economical strategy in modern organic synthesis. mdpi.com The combination of C-H activation with the reactivity of strained rings opens up novel pathways for creating diverse molecular scaffolds. mdpi.com

The reaction pathways of this compound under transition-metal catalysis are critically dependent on the choice of metal, ligands, and reaction conditions. A key mechanistic branch point involves the fate of the initial alkyl-metal intermediate formed after the metal coordinates to one of the olefinic moieties and undergoes migratory insertion.

The general mechanism often commences with the coordination of a low-valent transition metal, such as Ni(0) or Pd(0), to the alkene. This is followed by oxidative addition or migratory insertion of a reaction partner, leading to a metallacyclic or an open-chain alkyl-metal intermediate. The subsequent reaction step can be either the interception of this intermediate by another reagent or a rearrangement, such as ring-opening, driven by the release of strain energy inherent in the bicyclo[3.2.0]heptene core. researchgate.netnih.gov

For instance, in nickel-catalyzed reactions, an in-situ generated Ni(0) species can coordinate to the bicyclic alkene. nih.gov Subsequent migratory insertion of a coupling partner (e.g., an alkyne or an organohalide) generates an exo-alkyl-Ni(II) complex. nih.gov The fate of this intermediate is where catalytic control is crucial. It can be intercepted by a nucleophile or an electrophile to build molecular complexity while retaining the bicyclic core. Alternatively, β-carbon or β-hydride elimination can lead to ring-opened products. The choice between these pathways can be influenced by the ligand environment around the metal center, which modulates its electronic and steric properties.

A hypothetical example of catalytic control in a domino reaction involving this compound is outlined below:

Table 1: Hypothetical Catalytic Control in Domino Reactions of this compound

| Catalyst System | Proposed Intermediate | Predominant Reaction Pathway | Potential Product Type |

| Ni(0) / Phosphine Ligand A | Alkyl-Nickel(II) | Interception by Electrophile | Functionalized bicyclic product |

| Pd(II) / Ligand B | Palladacycle | β-Carbon Elimination (Ring Opening) | Monocyclic diene derivative |

| Rh(I) / Chiral Ligand | Rhodacycle | Asymmetric Carbometalation | Chiral bicyclic compound |

This control allows chemists to selectively navigate the complex potential energy surface of the reaction, leading to different structural motifs from a single starting material. The competition between ring-opening and interception of the alkyl-metal intermediate is a central theme in the chemistry of strained bicyclic systems. researchgate.net

The selective functionalization of C-H bonds in the this compound framework represents a sophisticated approach to molecular editing. This strategy avoids the need for pre-functionalized substrates and offers a more direct route to complex molecules. mdpi.comacs.org Transition metals like rhodium, palladium, and cobalt are known to catalyze such transformations, often guided by a directing group. researchgate.netorgsyn.org

In the context of this compound, C-H activation could be envisioned at several positions, including the allylic, vinylic, or aliphatic C-H bonds. The regioselectivity of this process is a significant challenge and is typically controlled by the catalyst and any directing functionality present on the substrate.

For example, a rhodium catalyst could facilitate the coupling of an aromatic C-H bond from a directing group with one of the double bonds of the bicyclic system. orgsyn.org This would proceed through the formation of a rhodacycle intermediate, followed by migratory insertion of the alkene and subsequent reductive elimination.

Another strategy involves the direct C-H functionalization of the bicyclic core itself. For instance, a palladium catalyst could mediate the arylation of a vinylic C-H bond on the cyclobutene ring. The mechanism would likely involve coordination of the palladium catalyst to the alkene, followed by C-H activation to form a palladacycle, which then reacts with an aryl halide.

Table 2: Potential C-H Functionalization Reactions of this compound

| Catalyst | C-H Bond Targeted | Coupling Partner | Potential Reaction Type |

| [Rh(III)] | Aromatic C-H (Directing Group) | Alkene moiety of the substrate | Intramolecular Hydroarylation |

| [Pd(II)] | Vinylic C-H | Aryl Halide | Direct Arylation |

| [Co(III)] | Aliphatic C-H | Alkene/Alkyne | Carboamination/Carboxylation |

These C-H activation strategies offer a powerful means to construct intricate polycyclic systems from the relatively simple framework of this compound, showcasing the synthetic potential that lies in the selective cleavage and formation of C-H bonds. mdpi.com

Computational and Theoretical Studies on 7 Methylenebicyclo 3.2.0 Hept 1 Ene

Application of Quantum Chemical Methodologies to Strained Olefins

The inherent strain in molecules like 7-Methylenebicyclo(3.2.0)hept-1-ene necessitates the use of sophisticated quantum chemical methods to accurately describe their electronic structure and predict their reactivity.

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has been widely used to investigate the thermal rearrangements of bicyclo[3.2.0]heptene systems. ucla.eduresearchgate.net For instance, in studies of the related 6-methylenebicyclo[3.2.0]hept-2-ene, DFT calculations have been instrumental in mapping out potential energy surfaces and identifying transition states for its isomerization to 5-methylenenorbornene. ucla.edu These studies reveal that the rearrangements often proceed through stepwise mechanisms involving diradical intermediates rather than concerted pathways. lookchem.com

Hartree-Fock (HF) calculations, while less accurate than DFT methods that include electron correlation, have been employed in preliminary computational studies of reaction intermediates. ucla.edu For complex reactions, such as those catalyzed by transition metals, HF methods can provide initial geometries and insights into the electronic nature of intermediates. ucla.edu

For a more rigorous understanding of the electronic structure, especially in cases involving bond breaking/formation and diradical species, multireference ab initio methods are essential. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for describing the electronic structure of transition states and intermediates where static electron correlation is significant. ucla.edunih.gov CASSCF calculations have been crucial in demonstrating that the thermal rearrangements of vinylcyclobutane derivatives, a structural motif present in the bicyclo[3.2.0]heptene framework, proceed via diradical intermediates. ucla.edu

To account for dynamic electron correlation on top of the multireference CASSCF wavefunction, second-order perturbation theory (CASPT2) is often employed. ucla.edunih.gov CASPT2 provides more accurate relative energies for different points on the potential energy surface, which is critical for determining reaction barriers and the stability of intermediates. For example, in the study of the rearrangement of 3-vinylmethylenecyclobutane, CASPT2 calculations provided refined enthalpy values for the transition states and diradical intermediates. ucla.edu

For highly accurate single-point energy calculations, especially for determining thermochemical properties like the enthalpy of formation, high-level composite methods such as Gaussian-4 (G4) and W1BD theory are utilized. acs.org These methods combine results from different levels of theory and basis sets to achieve chemical accuracy. A study employing the G4 method calculated the gas-phase standard state enthalpy of formation for this compound. acs.org

Exploration of Potential Energy Surfaces (PES) and Reaction Trajectories

Understanding the reactivity of this compound and its isomers involves a detailed exploration of their potential energy surfaces (PES). The PES provides a map of the energy of the molecule as a function of its geometry, revealing the pathways for isomerization and decomposition.

A key focus of computational studies on bicyclo[3.2.0]heptene systems is the characterization of transition states and diradical intermediates. lookchem.com In the thermal rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene, a nih.govacs.org sigmatropic shift, computational studies have identified a transition state that leads to a broad diradical plateau on the potential energy surface. researchgate.netresearchgate.net This suggests that the reaction is not a simple concerted process but involves a short-lived diradical species.

Similarly, for the rearrangement of 6-methylenebicyclo[3.2.0]hept-2-ene, theoretical investigations have attributed the observed stereoselectivity to a stepwise mechanism with multiple, non-degenerate paths from the reactant to intermediates and from the intermediates to the products. ucla.edu The diradical intermediates in these rearrangements are often found to reside in shallow potential energy wells, indicating their transient nature. ucla.edu

The table below presents a summary of computational findings for the rearrangement of a related isomer, 3-vinylmethylenecyclobutane, which provides insight into the types of intermediates and transition states expected for this compound.

| Structure | Method | Relative Enthalpy (kcal/mol) | Description |

| Reactant | CASPT2//UB3LYP | 0.0 | 3-Vinylmethylenecyclobutane |

| TS-1-5 | CASPT2//UB3LYP | 34.9 | Bond-breaking transition state |

| TS-1-6 | CASPT2//UB3LYP | 35.4 | Bond-breaking transition state |

| Diradical Intermediate 5 | CASPT2//UB3LYP | 30.0 - 32.0 | Extended diradical conformation |

| Diradical Intermediate 6 | CASPT2//UB3LYP | ~32.0 | Compact diradical conformation |

| Product | CASPT2//UB3LYP | - | 4-Methylenecyclohexene |

| Data sourced from a computational study on the rearrangement of 3-vinylmethylenecyclobutane. ucla.edu |

While static calculations on the PES can identify stationary points, molecular dynamics (MD) simulations provide a more complete picture of the reaction by simulating the motion of atoms over time. MD simulations can reveal how the shape of the PES influences reaction trajectories and product distributions. For instance, in the rearrangement of labeled bicyclo[3.1.0]hex-2-ene, which proceeds through a symmetrical diradical intermediate but yields unequal product ratios, MD simulations showed that the shape of the PES directs the reaction trajectories to produce the experimentally observed distribution. ucla.edu Similar dynamic effects are implicated in the rearrangement of 6-methylenebicyclo[3.2.0]hept-2-ene, where a bifurcation of reaction trajectories after the initial bond-breaking transition state is proposed to explain the product ratios. ucla.edu

Theoretical Insights into Molecular Strain and Reactivity

The bicyclo[3.2.0]heptene framework is inherently strained due to the fusion of a cyclobutane (B1203170) and a cyclopentene (B43876) ring. This strain energy significantly influences the molecule's stability and reactivity. Theoretical calculations can quantify this strain and provide insights into how it drives chemical reactions.

The gas-phase standard state enthalpy of formation (ΔfH°(g)) is a key thermochemical property that reflects the energetic stability of a molecule. High-level ab initio calculations provide a reliable means of determining this value. For this compound, the enthalpy of formation has been calculated using the G4 composite method.

| Compound | Method | ΔfH°(g) (kJ/mol) |

| This compound | G4 | 265.7 |

| Data from a study on gas-phase standard state enthalpies of formation. acs.org |

This high positive value for the enthalpy of formation is indicative of a highly strained and energetically unstable molecule, which is expected to be highly reactive. The strain release upon rearrangement is a major driving force for the thermal isomerization of such compounds. For example, the thermal rearrangement of bicyclo[3.2.0]hept-2-ene to the less strained bicyclo[2.2.1]hept-2-ene (norbornene) is a well-documented process driven by the release of ring strain. lookchem.com

Strain Energy Analysis in Bicyclic Systems

A key thermodynamic property that reflects the inherent strain is the gas-phase standard state enthalpy of formation (ΔfH°(g)). Advanced computational methods, such as the Gaussian-4 (G4) composite method, have been employed to calculate this value with a high degree of accuracy. acs.org These calculations, which involve a series of well-defined steps to approximate the complete basis set/full configuration interaction energy, provide a reliable estimate of the energy of the molecule. acs.org

For 7-Methylenebicyclo[3.2.0]hept-1-ene, the calculated gas-phase standard state enthalpy of formation is a significant indicator of its high energy content. This value can be compared to less strained isomers or reference compounds to estimate the ring strain.

| Compound | Calculated Gas-Phase Standard State Enthalpy of Formation (ΔfH°(g)) in kJ/mol | Computational Method |

|---|---|---|

| 7-Methylenebicyclo[3.2.0]hept-1-ene | 265.7 | G4 |

The significant positive value of the enthalpy of formation underscores the considerable strain within the 7-Methylenebicyclo[3.2.0]hept-1-ene molecule. This stored energy is a driving force for the chemical transformations that the compound can undergo.

Correlation of Electronic Structure with Observed Reactivity

The reactivity of 7-Methylenebicyclo[3.2.0]hept-1-ene is intrinsically linked to its electronic structure. The arrangement of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) dictates its behavior in chemical reactions. Computational studies on related bicyclo[3.2.0]heptene systems have provided a framework for understanding these correlations. ucla.edu

Thermal rearrangements of bicyclo[3.2.0]heptene derivatives often proceed through diradical intermediates. lookchem.com For instance, the thermal isomerization of 6-methylenebicyclo[3.2.0]hept-2-ene to 5-methylenebicyclo[2.2.1]hept-2-ene has been shown through computational modeling to involve the cleavage of the C1-C7 bond, leading to a diradical intermediate. lookchem.com These computational findings suggest that a similar pathway is plausible for 7-Methylenebicyclo[3.2.0]hept-1-ene.

Density Functional Theory (DFT) and other high-level ab initio methods are used to map the potential energy surface of such reactions. ucla.edu These calculations can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. The calculated energy barriers for bond cleavage and subsequent rearrangement are directly related to the observed reaction rates and product distributions. The electronic stabilization of the diradical intermediate, for example through allylic resonance, can significantly lower the activation energy for the reaction. lookchem.com

Computational Prediction and Rationalization of Stereochemical Outcomes

Computational chemistry has become an indispensable tool for predicting and rationalizing the stereochemical outcomes of reactions involving complex bicyclic systems. In the context of 7-Methylenebicyclo[3.2.0]hept-1-ene and its analogs, computational studies can elucidate the factors that control the stereoselectivity of their reactions.

For example, in the thermal rearrangements of substituted bicyclo[3.2.0]heptenes, the stereochemistry of the products is often determined by the subtle energetics of different transition state geometries. ucla.edu Computational models can calculate the energies of these diastereomeric transition states, allowing for the prediction of the major product.

Furthermore, computational studies on related systems have highlighted the role of dynamic effects on the potential energy surface. ucla.edu In some cases, the reaction may not proceed through a simple, well-defined transition state but rather through a more complex landscape where the trajectory of the reacting molecules influences the final stereochemical outcome. Molecular dynamics simulations, guided by the computed potential energy surface, can offer insights into these dynamic processes. ucla.edu

The photolysis of substituted 4-methylenebicyclo[3.2.0]hept-2-enes has also been a subject of computational investigation, revealing that rearrangements can proceed from both excited singlet and triplet states with differing stereoselectivity. rsc.org These studies underscore the power of computational methods to unravel the intricate details of photochemical reactions and predict their stereochemical course.

Spectroscopic Techniques for Elucidating Structure and Reactivity of 7 Methylenebicyclo 3.2.0 Hept 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 7-Methylenebicyclo(3.2.0)hept-1-ene and its derivatives. It provides profound insights into the molecular framework and stereochemistry.

The synthesis of bicyclic compounds requires unambiguous structural confirmation, which is routinely achieved using ¹H and ¹³C NMR spectroscopy. For instance, in the synthesis of various bicyclo[3.2.0]heptenone derivatives, which are structurally related to this compound, ¹H and ¹³C NMR data are essential for characterization. tandfonline.comgoogle.com The successful synthesis of these compounds is confirmed by analyzing the chemical shifts, coupling constants, and signal multiplicities, which correspond to the expected bicyclic structure. tandfonline.comgoogle.com For example, in the synthesis of 7-benzylidenebicyclo[3.2.0]hept-2-en-6-one, a derivative of the core structure, the ¹H NMR spectrum clearly shows signals for the aromatic protons, the vinyl protons of the cyclopentene (B43876) ring, and the protons of the bicyclic framework. The ¹³C NMR spectrum complements this by showing the expected number of carbon signals with chemical shifts indicative of the carbonyl, aromatic, and aliphatic carbons. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.2.0]heptene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-one | 7.56–7.55 (m, 2H), 7.38–7.37 (m, 3H), 6.83 (s, 1H), 6.01–5.99 (m, 1H), 5.83–5.82 (m, 1H), 4.36 (m, 1H), 3.88–3.85 (m, 1H), 2.78–2.76 (m, 1H), 2.58–2.44 (m, 1H) | 203.7, 149.41, 134.25, 133.27, 129.99, 129.88 (2C), 129.0 (2C), 128.86, 124.17, 60.56, 49.68, 34.84 | tandfonline.com |

| 7-(4-Bromobenzylidene)bicyclo[3.2.0]hept-2-en-6-one | 7.52 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 6.77 (s, 1H), 5.98–5.96 (m, 1H), 5.87–5.86 (m, 1H), 4.35–4.34 (m, 1H), 3.92–3.88 (m, 1H), 2.78 (bd, J = 17.6 Hz, 1H), 2.58 (dd, J = 17.6, 10.4 Hz, 1H) | 203.61, 149.91, 133.68, 133.16, 132.25 (2C), 131.13 (2C), 128.36, 124.34, 122.88, 60.84, 49.61, 34.77 | tandfonline.com |

Note: The data provided is for illustrative purposes and represents derivatives of the core structure.

For more complex structures, such as adducts formed from reactions involving this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques are invaluable. Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. wiley-vch.de For example, the structure of adducts formed from the [2+2] cycloaddition of dichloroketene (B1203229) with bicyclo[3.3.0]octadienes, which are structurally analogous, were confirmed using such techniques. thieme-connect.de These experiments allow for the unambiguous assignment of all proton and carbon signals, even in sterically crowded and structurally complex bicyclic systems. wiley-vch.de

NMR spectroscopy is particularly sensitive to the electronic environment of nuclei and can provide detailed information about the stereochemistry of a molecule. tandfonline.comtandfonline.com The chemical shifts of protons and carbons in the bicyclo[3.2.0]heptene framework are influenced by factors such as ring strain, anisotropy effects from double bonds, and the stereochemical relationship between different parts of the molecule. tandfonline.comtandfonline.comresearchgate.net For instance, the stereochemistry of the fusion between the cyclobutane (B1203170) and cyclopentene rings can be determined by analyzing the coupling constants and through-space interactions observed in NOE (Nuclear Overhauser Effect) experiments. wiley-vch.de The thermal rearrangement of bicyclo[3.2.0]hept-2-ene to norbornene, a process involving a tandfonline.comorgsyn.org carbon migration, has been studied in detail, with NMR being a key tool to determine the stereochemical outcome of the reaction. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.org In the context of this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. The most characteristic absorptions would be those corresponding to the C=C stretching of the exocyclic methylene (B1212753) group and the endocyclic double bond. libretexts.orgspecac.com Typically, the C=C stretching vibration for an alkene appears in the region of 1640-1680 cm⁻¹. libretexts.org The C-H stretching vibrations of the vinylic protons are expected to appear above 3000 cm⁻¹. libretexts.org In derivatives containing a carbonyl group, such as 7-methylenebicyclo[3.2.0]hept-2-en-6-one, a strong C=O stretching absorption would be observed around 1740-1780 cm⁻¹, which is characteristic for a ketone in a five-membered ring. tandfonline.comorgsyn.org

Table 2: Characteristic IR Absorption Frequencies for Bicyclo[3.2.0]heptene Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| C=O (Ketone in 5-membered ring) | ~1770 | 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one | orgsyn.org |

| C=O (α,β-unsaturated ketone) | ~1742 | 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-one | tandfonline.com |

| C=C (Alkene) | ~1640 | 7-Benzylidenebicyclo[3.2.0]hept-2-en-6-one | tandfonline.com |

| =C-H (Vinylic) | 3020 - 3100 | General Alkenes | libretexts.org |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. srce.hr For this compound, which has a molecular formula of C₈H₁₀, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. nist.govnih.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. srce.hrmiamioh.edu The fragmentation of the bicyclic system can occur through various pathways, including retro-Diels-Alder reactions or cleavage of the strained cyclobutane ring. lookchem.com The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule and distinguish it from its isomers. srce.hrcdnsciencepub.com For example, the thermal isomerization and fragmentation of 6-methylenebicyclo[3.2.0]hept-2-ene have been studied, where mass spectrometry would be used to identify the resulting products. lookchem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-benzylidenebicyclo[3.2.0]hept-2-en-6-one |

| 7-(4-Bromobenzylidene)bicyclo[3.2.0]hept-2-en-6-one |

| 6-Methylenebicyclo[3.2.0]hept-2-ene |

| 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one |

| norbornene |

| dichloroketene |

| bicyclo[3.3.0]octadienes |

Advanced Applications in Organic Synthesis and Complex Molecular Architecture

7-Methylenebicyclo(3.2.0)hept-1-ene as a Key Synthetic Building Block

The bicyclo[3.2.0]heptane framework, characteristic of this compound, serves as a foundational structure in the assembly of more intricate molecules. orgsyn.org The inherent strain in this fused ring system makes it an energetic and reactive building block. Synthetic chemists exploit this reactivity for predictable and controlled manipulations, enabling the construction of complex organic structures. orgsyn.org The different functionalities that can be present on each of the two rings, a four-membered and a five-membered ring, allow for chemo-, regio-, and stereocontrolled reactions. orgsyn.org

Derivatives such as bicyclo[3.2.0]hept-3-en-6-ones are particularly valuable. They are synthesized through methods like intramolecular [2+2] cyclization of α,β-unsaturated ketene (B1206846) intermediates. orgsyn.orgtaltech.ee This approach provides access to fused ring compounds that offer distinct functionalities in each ring, making them suitable for the strategic assembly of complex molecules. orgsyn.org For instance, the ketone group can undergo nucleophilic addition or reduction, while the double bond in the five-membered ring can be subjected to various electrophilic additions or cycloadditions.

Strategies for the Construction of Polycyclic Compounds

The bicyclo[3.2.0]heptane skeleton is a powerful template for the synthesis of polycyclic compounds. A key strategy involves leveraging the reactivity of the strained system in cycloaddition reactions. Gold-catalyzed cycloisomerization of 1,6-enynes has emerged as a powerful method to construct the bicyclo[3.2.0]heptene core. nih.govresearchgate.net This initial bicyclic product can then undergo further transformations. For example, a tandem gold-catalyzed [2+2] cycloaddition followed by a hydroarylation of 7-aryl-1,6-enynes allows for the synthesis of 6,6-diarylbicyclo[3.2.0]heptanes, which contain a quaternary center. mdpi.com

Another approach involves the ring expansion of the cyclobutane (B1203170) ring. For instance, palladium-mediated ring expansion can be used to synthesize pseudoguaianolide-like structures, converting a bicyclo[3.2.0]heptane system into a bicyclo[3.3.0]octane framework. ugent.be Furthermore, intramolecular photocycloaddition reactions represent another efficient route. A vinyl ether tethered to a cyclopentene (B43876) ring can be converted into a tricyclic dioxepine derivative via an intramolecular [2+2] photocycloaddition. researchgate.net These strategies highlight the versatility of the bicyclo[3.2.0]heptane system in generating diverse and complex polycyclic architectures.

Development of Highly Functionalized Ring Systems

The development of synthetic methods to produce highly functionalized ring systems under mild conditions is a central theme in modern organic chemistry. dntb.gov.ua The bicyclo[3.2.0]heptane framework is an excellent starting point for this purpose. Gold-catalyzed reactions, known for their high reactivity and functional group tolerance, have been successfully applied to synthesize and functionalize these systems. researchgate.netdntb.gov.ua

One effective method for introducing functionality is the [2+2] photocycloaddition reaction between a 4-hydroxycyclopent-2-enone derivative and various alkenes. researchgate.net This reaction yields diversely functionalized bicyclo[3.2.0]heptanes. researchgate.net Another powerful strategy is the Claisen-Schmidt condensation. For example, a series of novel chalcone-like compounds have been synthesized by reacting cis-bicyclo[3.2.0]hept-2-en-6-one with various substituted aldehydes. tandfonline.com This method allows for the introduction of a wide range of aromatic and heterocyclic moieties, leading to a library of highly functionalized derivatives. tandfonline.com These derivatives are not only structurally diverse but are also of interest for their potential biological activities. tandfonline.com

| Starting Material | Reagent | Reaction Type | Product |

| 4-Hydroxycyclopent-2-enone derivatives | Alkenes | [2+2] Photocycloaddition | Functionalized bicyclo[3.2.0]heptanes researchgate.net |

| cis-Bicyclo[3.2.0]hept-2-en-6-one | Substituted Aldehydes | Claisen-Schmidt Condensation | Chalcone-like derivatives tandfonline.com |

| 1,6-Enynes | Gold Catalyst | Cycloisomerization | Bicyclo[3.2.0]heptenes nih.govresearchgate.net |

Exploitation of Strained Bicyclic Olefins in Polymer Chemistry (e.g., Ring-Opening Metathesis Polymerization, ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers with controlled microstructures and functionalities from strained cyclic olefins. While direct studies on the ROMP of this compound are not extensively documented in the provided sources, the polymerization of structurally related strained bicyclic systems is well-established, suggesting its potential applicability.

For example, various norbornene and 7-oxabicyclo[2.2.1]hept-5-ene derivatives readily undergo ROMP using ruthenium-based catalysts like Grubbs' catalysts. rsc.orgbohrium.comresearchgate.netresearchgate.net The polymerization of these monomers, such as 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester, can be initiated by catalysts like Ru(PPh3)2(Cl)2(CHPh). researchgate.net The resulting polymers often exhibit interesting properties; for instance, polymers derived from 7-oxabicyclo[2.2.1]hept-5-ene derivatives can form helical structures capable of acting as acyclic ionophores. bohrium.com The microstructure of the polymers, including the cis/trans double bond ratio and tacticity, can be influenced by the choice of catalyst, solvent, and monomer structure. researchgate.net Given the inherent strain of the bicyclo[3.2.0]heptene system, it is a plausible candidate for ROMP, potentially leading to novel polymers with unique properties.

| Monomer | Catalyst Type | Polymerization Method | Key Feature |

| 7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene | Metathesis initiators | ROMP | Novel ring-opened polymers rsc.org |

| 7-Oxabicyclo[2.2.1]hept-5-ene derivatives | Ruthenium-based | ROMP | Acyclic polymeric ionophores bohrium.com |

| Norbornene derivatives | RuCl2(CHPh)(PCy3)2 | ROMP | High trans, isotactic bias polymers researchgate.net |

| 7-Oxabicyclo[2.2.1]hept-5-ene-2,3- dicarboxylic acid, dimethyl ester | Ru(PPh3)2(Cl)2(CHPh) | ROMP | Large molecular weight polyanions researchgate.net |

Precursors for Chiral Molecules and Stereoselective Synthesis

The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane skeleton makes it an excellent scaffold for stereoselective synthesis and the creation of chiral molecules. Enantiomerically pure bicyclo[3.2.0]heptane derivatives can be accessed through various synthetic strategies. For instance, some bicyclo[3.2.0]hept-3-en-6-ones have been obtained in enantiomerically pure form by oxidizing the corresponding enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols, which were resolved using a chiral resolving agent. orgsyn.org

Catalytic asymmetric synthesis provides another powerful route. Gold(I)-catalyzed enantioselective cyclopropanation of enamides using donor-acceptor diazo compounds can produce densely substituted cyclopropanes with high diastereo- and enantioselectivity. acs.org While not directly forming the bicyclo[3.2.0]heptane ring, this demonstrates the power of metal catalysis in creating chiral structures. More directly, enantiomerically pure azabicyclo[3.2.0]heptanes have been synthesized from optically active starting materials via [2+2]-photocyclization, showcasing how chirality can be transferred and controlled within this bicyclic system. taltech.ee Computational studies have also been employed to understand and predict the stereoselectivity in reactions involving bicyclic systems, such as the unexpected formation of a cis-isomer during the synthesis of a fragment of FR901464. ucla.edu

Synthesis of Derivates with Tailored Reactivity Profiles

The synthesis of derivatives of the bicyclo[3.2.0]heptane core with tailored reactivity is crucial for expanding their utility in organic synthesis. The introduction of specific functional groups allows for the fine-tuning of the molecule's chemical behavior. A prime example is the synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one from the [2+2] cycloaddition of dichloroketene (B1203229) with cyclopentadiene. thieme-connect.de The two chlorine atoms can later be removed by reduction, providing a handle to modify the reactivity at that position after the bicyclic core has been constructed. thieme-connect.de

Another versatile approach is the synthesis of various substituted bicyclo[3.2.0]hept-2-en-7-ones. google.com These ketones are valuable intermediates because the cyclobutanone (B123998) system can undergo a range of reactions, including stereoselective reduction, alkylation, and ring expansion, while the double bond in the five-membered ring can be separately functionalized through reactions like hydrogenation, epoxidation, or hydroxylation. google.com Furthermore, the base-catalyzed condensation of cis-bicyclo[3.2.0]hept-2-en-6-one with a variety of aldehydes produces a series of chalcone-like derivatives. tandfonline.com This modular approach allows for the creation of a diverse set of compounds with potentially different electronic and steric properties, thereby tailoring their reactivity profiles for specific synthetic applications. tandfonline.com

Comparative Studies and Future Research Directions

Comparison with Related Bicyclo[x.y.z]heptene Systems

The bicyclo[3.2.0]heptene framework, a fusion of cyclobutane (B1203170) and cyclopentene (B43876) rings, possesses significant ring strain, which dictates its chemical behavior. Its reactivity is often compared and contrasted with the less-strained, yet highly reactive, bicyclo[2.2.1]heptene (norbornene) system.

Norbornene and norbornadiene are well-studied bicyclic olefins known for their high reactivity in a variety of transformations, driven by the release of ring strain. wikipedia.orgresearchgate.net They readily participate in cycloaddition reactions, transition metal-catalyzed processes, and ring-opening metathesis polymerizations. rsc.orgresearchgate.net

The bicyclo[3.2.0]heptene system shares some of this reactivity profile due to its inherent strain. The most significant reaction pathway for many bicyclo[3.2.0]hept-2-ene derivatives is a thermal rsc.orgpnas.org sigmatropic rearrangement that converts the [3.2.0] skeleton into the thermodynamically more stable bicyclo[2.2.1] (norbornene) framework. acs.orglookchem.com This isomerization highlights a fundamental link between these two bicyclic systems, where one can serve as a precursor to the other. acs.org While norbornenes are known for their participation in Diels-Alder reactions as dienophiles, the bicyclo[3.2.0]heptene system is more prone to skeletal reorganization. wikipedia.orgacs.org

| Reaction Type | Norbornene/Norbornadiene | Bicyclo[3.2.0]heptene Systems | Key Feature |

|---|---|---|---|

| Thermal Rearrangement | Generally stable, retro-Diels-Alder for norbornene at high temp. nih.gov | Undergoes rsc.orgpnas.org sigmatropic shift to form bicyclo[2.2.1]heptene. acs.orglookchem.com | Strain release drives conversion to the more stable norbornene skeleton. |

| Cycloadditions | Highly reactive dienophile in Diels-Alder reactions. wikipedia.org | Rearrangement often competes with or precedes cycloaddition. | The [2.2.1] system is sterically biased for addition, while the [3.2.0] system is primed for isomerization. |